molecular formula C17H22N4OS B6706775 N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide

N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide

Cat. No.: B6706775
M. Wt: 330.4 g/mol
InChI Key: ADFBMXSTUIWHPO-UHFFFAOYSA-N
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Description

N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-16(20-21-19-12)17(22)18-14-7-5-6-13(10-14)11-23-15-8-3-2-4-9-15/h5-7,10,15H,2-4,8-9,11H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFBMXSTUIWHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C(=O)NC2=CC=CC(=C2)CSC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.

    Introduction of the Cyclohexylsulfanylmethyl Group: This step involves the nucleophilic substitution reaction where a cyclohexylthiol reacts with a suitable electrophilic intermediate.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.

    Biological Research: The compound is used to study enzyme inhibition and protein interactions.

    Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes.

    Industrial Applications: It is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The cyclohexylsulfanylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Sulfonamides: Compounds containing the sulfonamide group, which also exhibit antibacterial and enzyme inhibitory properties.

    Indole Derivatives: These compounds have a similar aromatic structure and are known for their wide range of biological activities.

Uniqueness

N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide is unique due to the combination of its triazole ring, cyclohexylsulfanylmethyl group, and carboxamide functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and potential therapeutic applications.

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